molecular formula C17H14ClN7O B10917411 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10917411
M. Wt: 367.8 g/mol
InChI Key: CXEDACHFTSGSLZ-UHFFFAOYSA-N
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Description

N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring fused with a triazolopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable benzyl chloride derivative, the pyrazole ring is formed through a cyclization reaction with hydrazine hydrate under reflux conditions.

    Construction of the Triazolopyrimidine Core: The pyrazole intermediate is then reacted with a triazole derivative under acidic or basic conditions to form the triazolopyrimidine core.

    Final Coupling Reaction: The final step involves coupling the triazolopyrimidine intermediate with a carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up reaction volumes: while maintaining precise control over temperature and reaction times.

    Utilizing continuous flow reactors: to enhance reaction efficiency and safety.

    Implementing purification techniques: such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyrazole or triazolopyrimidine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH~4~) can target the carboxamide group, converting it to an amine.

    Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of alkyl or halogen groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N7-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H14ClN7O/c1-11-8-14(25-17(21-11)19-10-20-25)16(26)22-15-6-7-24(23-15)9-12-4-2-3-5-13(12)18/h2-8,10H,9H2,1H3,(H,22,23,26)

InChI Key

CXEDACHFTSGSLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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